molecular formula C6H6ClNO2S B1664158 4-Chlorobenzenesulfonamide CAS No. 98-64-6

4-Chlorobenzenesulfonamide

Cat. No.: B1664158
CAS No.: 98-64-6
M. Wt: 191.64 g/mol
InChI Key: HHHDJHHNEURCNV-UHFFFAOYSA-N
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Description

4-Chlorobenzenesulfonamide is an organic compound with the molecular formula C6H6ClNO2S. It is a derivative of benzenesulfonamide, where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorobenzenesulfonamide can be synthesized through several methods. One common method involves the reaction of chlorobenzene with chlorosulfonic acid to form 4-chlorobenzenesulfonyl chloride, which is then treated with ammonia to yield this compound . The reaction conditions typically include:

    Step 1: Chlorobenzene is reacted with chlorosulfonic acid at 50-60°C for 2-5 hours.

    Step 2: The resulting 4-chlorobenzenesulfonyl chloride is then reacted with ammonia at 40-42°C for 1-2 hours.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation or reduction, leading to different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted benzenesulfonamides can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfonic acids.

    Reduction Products: Reduction can yield amines or other reduced derivatives.

Scientific Research Applications

4-Chlorobenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of carbonic anhydrases, which are enzymes involved in the regulation of pH and fluid balance in the body . The compound binds to the active site of the enzyme, preventing its normal function and leading to various physiological effects.

Comparison with Similar Compounds

4-Chlorobenzenesulfonamide can be compared with other similar compounds, such as:

    Benzenesulfonamide: The parent compound without the chlorine substitution.

    4-Methoxybenzenesulfonamide: A derivative with a methoxy group instead of chlorine.

    4-Nitrobenzenesulfonamide: A derivative with a nitro group instead of chlorine.

Uniqueness: The presence of the chlorine atom in this compound imparts unique chemical properties, such as increased reactivity in substitution reactions and specific binding affinities to biological targets .

Properties

IUPAC Name

4-chlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6ClNO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHDJHHNEURCNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6052661
Record name 4-Chlorobenzenesulphonamide
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Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

98-64-6
Record name 4-Chlorobenzenesulfonamide
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Record name 4-Chlorobenzenesulfonamide
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Record name 4-Chlorobenzenesulfonamide
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Synthesis routes and methods I

Procedure details

A portion of 53 mg of N-[2-(4-hydroxyphenyl)-3-(3-pyridyl)propyl]-4-chlorobenzenesulfonamide and 78 mg of triethylamine were dissolved in 8 ml of tetrahydrofuran, followed by addition of 25 mg of ethyl chlorocarbonate dissolved in 1 ml of tetrahydrofuran, and stirred at room temperature for 10 minutes. The crystalline deposited was filtered, and the filtrate was then concentrated under reduced pressure. The residue was subjected to chromatography on a silica gel column, and from a fraction eluted with methanol-methylene chloride (5:95 v/v) was obtained 53 mg of N-[2-(4-ethoxycarbonyloxyphenyl)-3-(3-pyridyl)}propyl]-4-chlorobenzenesulfonamide. The spectrometric data supports the structure of [32] as follows.
Name
N-[2-(4-hydroxyphenyl)-3-(3-pyridyl)propyl]-4-chlorobenzenesulfonamide
Quantity
53 mg
Type
reactant
Reaction Step One
Quantity
78 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
25 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

N-[3-(4-hydroxyphenyl)-2-(3-pyridyl)propyl]-4-chlorobenzenesulfonamide (54.5 mg) and 15.1 mg of triethylamine were dissolved in 3 ml of methylene chloride, followed by addition of 16.2 mg of ethyl chlorocarbonate dissolved in 1 ml of methylene chloride, and stirred at room temperature for 15 hours. To the reaction mixture was added water, and the organic phase was separated which was then extracted with methylene chloride. The organic phases were combined and washed in water, followed by drying over magnesium sulfate, to distill off the solvent. The obtained residue was subjected to chromatography on a silica gel column, and from a fraction eluted with methanol-methylene chloride (5:95 v/v) was obtained 47.4 mg of N-[3-(4-ethoxycarbonylphenyl)-2-(3-pyridyl)}propyl]-4-chlorobenzene sulfonamide. The spectrometric data supports the structure of [35] as follows.
Name
N-[3-(4-hydroxyphenyl)-2-(3-pyridyl)propyl]-4-chlorobenzenesulfonamide
Quantity
54.5 mg
Type
reactant
Reaction Step One
Quantity
15.1 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
16.2 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chlorobenzenesulfonamide
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4-Chlorobenzenesulfonamide
Reactant of Route 3
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4-Chlorobenzenesulfonamide
Reactant of Route 4
4-Chlorobenzenesulfonamide
Reactant of Route 5
4-Chlorobenzenesulfonamide
Reactant of Route 6
4-Chlorobenzenesulfonamide
Customer
Q & A

ANone:* Molecular Formula: C6H6ClNO2S * Molecular Weight: 191.64 g/mol

  • IR: Characteristic peaks for sulfonamide groups (S=O stretching, N-H stretching) and aromatic C-H stretching would be observed. [, , ]
  • 1H-NMR: Signals corresponding to aromatic protons and the sulfonamide NH proton would be present. [, , ]
  • EI-MS: Would show a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns. [, , ]

A: While 4-Chlorobenzenesulfonamide itself might not be a catalyst in the traditional sense, derivatives like N-(arylseleno)-4-chlorobenzenesulfonamide have demonstrated catalytic activity in the oxidation of alcohols to carbonyl compounds. [] This reaction likely proceeds through a catalytic cycle involving the selenium moiety. [] Further research is needed to explore the full catalytic potential of this compound class.

A: The provided research highlights the use of QSAR (Quantitative Structure-Activity Relationship) studies to correlate the antimicrobial and analgesic activities of N-benzylidene-4-chlorobenzenesulfonamides with their physicochemical parameters. [] This approach aids in predicting the activity of new derivatives based on their structural features. [] Additionally, quantum theory computations and the Quantum Theory of Atoms in Molecules (QTAIM) approach were employed to analyze the hydrogen-bonding interactions in cocrystals of this compound derivatives, providing insights into their solid-state behavior. []

A: Modifications to the core structure of this compound, particularly at the sulfonamide nitrogen, significantly impact its biological activity. [, , , , ] For example:

  • N-alkylation/aralkylation: Introduction of alkyl or aralkyl groups on the sulfonamide nitrogen leads to varied inhibitory activity against enzymes like acetylcholinesterase, α-glucosidase, lipoxygenase, and chymotrypsin. [, , , ]
  • N-benzylidene derivatives: Showed promising antimicrobial and analgesic properties. []
  • N-hydroxy-N-methyl substitution: Resulted in irreversible carbonic anhydrase inhibition and potential topical activity in reducing IOP. []

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